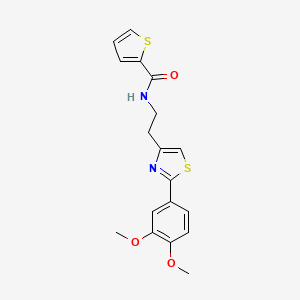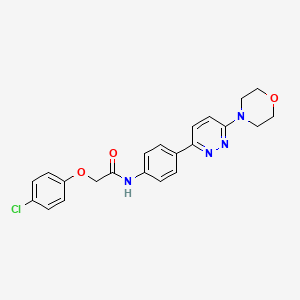![molecular formula C18H18N2O4S B2760763 4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 903246-58-2](/img/structure/B2760763.png)
4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
Overview
Description
4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H18N2O4S and its molecular weight is 358.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is structurally related to 4-hydroxy-2-quinolones , which are known for their diverse pharmaceutical and biological activities . .
Mode of Action
It is known that quinoline derivatives can interact with various biological targets and induce a range of biological responses .
Biochemical Pathways
The compound may potentially affect various biochemical pathways due to its structural similarity with 4-hydroxy-2-quinolones . These compounds have been shown to interact with a wide range of biological targets and influence numerous biochemical pathways . .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, including anti-inflammatory and analgesic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Synthesis of 4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide typically involves multi-step organic synthesis. Key steps may include:
Starting Material Preparation: : Reactants like 4-methoxybenzene sulfonyl chloride and derivatives of tetrahydropyrroloquinoline are prepared.
Coupling Reaction: : The core reaction involves coupling the benzenesulfonamide group to the tetrahydropyrroloquinoline framework under specific conditions—likely utilizing base catalysts and high-temperature environments.
Purification: : The final compound is purified through recrystallization or chromatography.
Industrial Production Methods: Scaling up the synthesis for industrial production demands optimized reaction conditions to ensure high yield and purity. This often involves continuous-flow synthesis techniques and fine-tuning of reaction parameters to minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: : Reacts with oxidizing agents to form sulfoxides or sulfones.
Reduction: : Reduction of the sulfonamide group under hydrogenation conditions.
Substitution: : Aromatic substitution reactions on the methoxy benzene ring.
Common Reagents and Conditions:
Oxidizing Agents: : Hydrogen peroxide or KMnO₄.
Reducing Agents: : Palladium on carbon (Pd/C) with hydrogen gas.
Catalysts for Substitution: : Lewis acids like AlCl₃.
Major Products: Depending on the reaction conditions and reagents, primary products include sulfoxides, reduced amines, and substituted benzene derivatives.
Scientific Research Applications: This compound holds promise in various scientific domains:
Chemistry: : As an intermediate in synthetic organic chemistry and drug design.
Medicine: : Investigated for anti-inflammatory, anticancer, and antimicrobial properties.
Industry: : Utilized in designing advanced materials and specialty chemicals.
Mechanism of Action: The mechanism of action of this compound is still under investigation. Preliminary studies suggest it interacts with specific molecular targets such as enzymes and receptors, possibly inhibiting their activity or modulating signaling pathways. Its activity often involves forming stable complexes with the biological targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds:
Sulfonamide Derivatives: : Structurally related to sulfa drugs, which are known for their antimicrobial properties.
Tetrahydroquinoline Analogs: : Similar in structure to compounds used in neurological research and therapy.
Uniqueness: The unique combination of methoxy, benzenesulfonamide, and tetrahydropyrroloquinoline frameworks provides 4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide with distinct bioactivity profiles, making it a valuable compound for diverse research applications.
Research continues to uncover the full potential of this fascinating compound, promising more innovative applications and insights in the future.
Properties
IUPAC Name |
4-methoxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-24-15-4-6-16(7-5-15)25(22,23)19-14-9-12-3-2-8-20-17(21)11-13(10-14)18(12)20/h4-7,9-10,19H,2-3,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBVAWUJLZNQTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325832 | |
| Record name | 4-methoxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
50 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51090578 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
903246-58-2 | |
| Record name | 4-methoxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide](/img/structure/B2760680.png)

![4-(benzylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2760684.png)
![N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-methylbenzoyl)oxy]amine](/img/structure/B2760687.png)
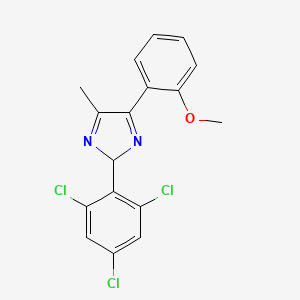
![1-[4-(2-Phenylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2760689.png)
![2-[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)thio]-N,N-diethylacetamide](/img/structure/B2760690.png)
![N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2760691.png)
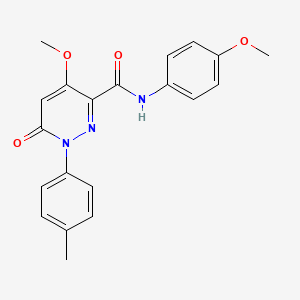
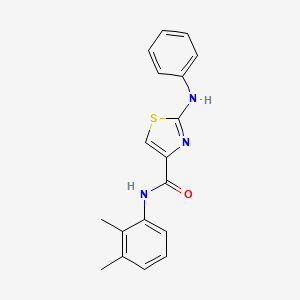

![[5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2760701.png)
